Methyl 6-chloro-2-methoxynicotinate basic properties
Methyl 6-chloro-2-methoxynicotinate basic properties
An In-depth Technical Guide on the Core Properties of Methyl 6-chloro-2-methoxynicotinate
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Methyl 6-chloro-2-methoxynicotinate, tailored for researchers, scientists, and professionals in drug development. This document compiles available data on its chemical identity, physical characteristics, and safety protocols.
Core Properties and Chemical Identity
Methyl 6-chloro-2-methoxynicotinate is a halogenated pyridine derivative, a class of compounds often utilized as building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure incorporates a pyridine ring functionalized with chloro, methoxy, and methyl ester groups, offering multiple sites for chemical modification.
Physicochemical Data
The following table summarizes the key quantitative properties of Methyl 6-chloro-2-methoxynicotinate.
| Property | Value | Citations |
| CAS Number | 65515-32-4 | [1] |
| Molecular Formula | C₈H₈ClNO₃ | [1] |
| Molecular Weight | 201.61 g/mol | [1] |
| Physical Form | White to Yellow Solid / Powder to crystal | [2] |
| Melting Point | 54.0 - 58.0 °C | [2] |
| Purity | ≥95% - >98.0% (GC) | [2] |
| Storage Temperature | Refrigerator; Cool and dark place (<15°C) |
Chemical Structure and Identifiers
| Identifier | Value | Citations |
| IUPAC Name | Methyl 6-chloro-2-methoxypyridine-3-carboxylate | [1] |
| Synonyms | 6-Chloro-2-methoxynicotinic Acid Methyl Ester | [2] |
| SMILES | O=C(OC)C1=C(OC)N=C(Cl)C=C1 | [1] |
| InChI Key | KUJLWEWWBOZDRR-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Disclaimer: The following protocol is for the synthesis of the isomer Methyl 2-chloro-6-methoxynicotinate and should be used as a reference only.
Illustrative Synthesis of an Isomer: Methyl 2-chloro-6-methoxynicotinate
This synthesis involves the methylation of both the carboxylic acid and hydroxyl groups of 2-Chloro-6-hydroxynicotinic acid.
Starting Material: 2-Chloro-6-hydroxynicotinic acid Reagents: Chloroform, Silver carbonate (Ag₂CO₃), Methyl iodide (CH₃I)
Methodology:
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Add 2-Chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol) and chloroform (30 mL) to a 50 mL round-bottomed flask. Stir the mixture until the solid is completely dissolved.[3]
-
Sequentially add silver carbonate (11.0 g, 39.8 mmol) and methyl iodide (3.77 mL, 60.5 mmol) to the solution.[3]
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Heat the reaction mixture at 50 °C for 3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[3]
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After the reaction is complete, filter the mixture under vacuum and wash the filter cake with chloroform.[3]
-
Combine the filtrate and washings and concentrate them under reduced pressure using a rotary evaporator to obtain the crude product.[3]
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Purify the crude product by fast column chromatography using a 0-100% ethyl acetate/heptane gradient as the eluent.[3]
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Collect the target fractions and concentrate them under pressure to yield the final product, Methyl 2-chloro-6-methoxypyridine-3-carboxylate, as a white powder (Yield: 2.42 g, 69%).[3]
Product Characterization (for the Isomer)
The final product was characterized by Liquid Chromatography-Mass Spectrometry (LCMS).[3]
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LCMS Data: Retention time 1.13 min, m/z = 202 (M + 1).[3]
Analytical Data
While detailed spectral data is not publicly available, certificates of analysis for Methyl 6-chloro-2-methoxynicotinate confirm that its ¹H NMR spectrum is consistent with the expected structure.[4][5] Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2][5]
Safety and Handling
GHS Hazard Information
The following GHS classifications have been reported for Methyl 6-chloro-2-methoxynicotinate.
| Hazard Type | GHS Pictogram | Signal Word | Hazard Statement | Citations |
| Acute Toxicity | GHS07 | Warning | H302: Harmful if swallowed | |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
Precautionary Statements and Handling
Safe handling of this compound requires adherence to standard laboratory safety procedures.
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Prevention: Wash hands and skin thoroughly after handling (P264). Do not eat, drink, or smoke when using this product (P270). Wear protective gloves, eye protection, and face protection (P280).[6]
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Response: If swallowed, call a POISON CENTER or doctor. Rinse mouth (P301, P312, P330). If on skin, wash with plenty of water (P302, P352). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing (P305, P351, P338). If skin or eye irritation persists, get medical advice/attention.[6]
-
Storage: Store in a well-ventilated place, preferably in a refrigerator. Keep the container tightly closed.[7]
-
Engineering Controls: Use in a well-ventilated area or under a chemical fume hood. Ensure that eyewash stations and safety showers are located close to the workstation.[7]
Biological Activity and Signaling Pathways
There is no information available in the searched literature regarding specific biological activities or signaling pathways directly involving Methyl 6-chloro-2-methoxynicotinate. Its utility is primarily as a chemical intermediate for the synthesis of other target molecules.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis of the isomer, Methyl 2-chloro-6-methoxynicotinate, as described in the protocol section.
Caption: Workflow for the synthesis of the isomer Methyl 2-chloro-6-methoxynicotinate.
References
- 1. chemscene.com [chemscene.com]
- 2. Methyl 6-Chloro-2-methoxynicotinate | 65515-32-4 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 3. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. file.leyan.com [file.leyan.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
